molecular formula C8H9Cl2N3 B131093 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine CAS No. 154117-92-7

2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

Cat. No. B131093
M. Wt: 218.08 g/mol
InChI Key: ZSRQVXSPXHZOAB-UHFFFAOYSA-N
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Description

“2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods. One approach involves the use of organolithium reagents . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine” is characterized by a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The pyrrolidine ring is attached to a pyrimidine ring, forming a complex structure .


Chemical Reactions Analysis

Pyrimidines, including “2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine”, are known to undergo various chemical reactions. One common reaction involves nucleophilic aromatic substitution (SNAr), especially starting from readily available halopyrimidines . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Scientific Research Applications

Synthesis and Optical Properties

A study by Hadad et al. (2011) explored the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines via a double cross-coupling reaction involving 2,4-dichloro-6-methylpyrimidine. This research demonstrated the compounds' strong emission solvatochromism, indicating their potential as colorimetric and luminescent pH sensors due to dramatic color changes and luminescence switching upon acid introduction Hadad et al. (2011).

Biological Activity

Pivazyan et al. (2019) synthesized new derivatives of 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide, revealing a pronounced plant growth stimulating effect. This highlights the compound's potential in agricultural research and development Pivazyan et al. (2019).

Chemical Interactions and Derivative Synthesis

Research by Zinchenko et al. (2018) on the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters led to derivatives with potential for synthesizing biologically active compounds. This study emphasizes the compound's role in developing new chemicals with various applications Zinchenko et al. (2018).

Antitumor Activity

A study by Liu et al. (2015) on the synthesis of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines as potential nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis presents significant antiproliferative potencies against various tumor cell lines. This indicates the compound's utility in cancer research Liu et al. (2015).

Optical Properties Tuning

Bucevičius et al. (2015) synthesized 2,4-Bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines, demonstrating the tuning of optical properties by polar substituents. This research outlines the compounds' potential in materials science, particularly in developing fluorescent materials Bucevičius et al. (2015).

Nonlinear Optical Exploration

Hussain et al. (2020) conducted a study on thiopyrimidine derivatives, indicating their importance in nonlinear optics (NLO) fields. This underscores the chemical's relevance in developing new materials for optoelectronic applications Hussain et al. (2020).

properties

IUPAC Name

2,4-dichloro-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3/c9-6-5-7(12-8(10)11-6)13-3-1-2-4-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRQVXSPXHZOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598739
Record name 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

CAS RN

154117-92-7
Record name 2,4-Dichloro-6-(1-pyrrolidinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154117-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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